molecular formula C15H20O11 B2372431 methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate CAS No. 104195-05-3

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate

Cat. No.: B2372431
CAS No.: 104195-05-3
M. Wt: 376.314
InChI Key: DPOQCELSZBSZGX-CXOVXGEYSA-N
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Description

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is a complex organic compound with a molecular formula of C16H22O10. It is characterized by multiple acetoxy groups attached to an oxane ring, making it a highly functionalized molecule. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a controlled temperature and stirring for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hydroxyl derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3R,4R,5S,6R)-3,4,5-tris(acetyloxy)-6-[3-(acetyloxy)-5-iodophenoxy]oxane-2-carboxylate
  • Methyl (2R,3R,4R,5S,6R)-3,4,5-tris(acetyloxy)-6-({2-[3-(methylamino)propyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-6-yl}oxy)oxane-2-carboxylate

Uniqueness

Methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate is unique due to the presence of four acetoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-NTASLKFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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